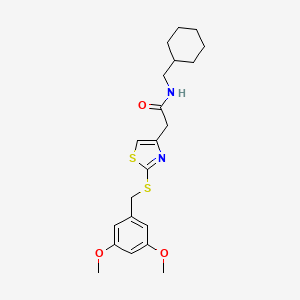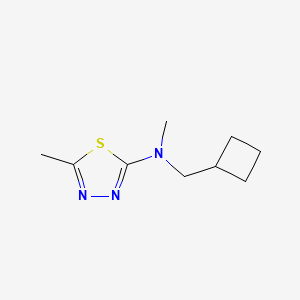
N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C27H31ClN4O4 and its molecular weight is 511.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinazolinone Derivatives and Their Applications
Biological Activity and Drug Development
Quinazolinone derivatives have established their importance in medicinal chemistry due to their variety of biological activities. For example, oxazolidinone derivatives have been studied for their potential as antimicrobial agents, showing effectiveness against bacterial and fungal strains (Devi et al., 2013). These findings suggest that compounds with a quinazolinone core might be explored for their antimicrobial properties.
Chemotherapeutic Potential
Certain quinazolinone derivatives, such as selective T-type Ca2+ channel blockers, have demonstrated potential in reducing tumor volume and weight, suggesting their application in cancer therapy (Rim et al., 2014). This indicates the possibility of exploring similar compounds for their antitumor activities.
Synthesis and Chemical Properties
The synthesis and chemical properties of oxazolidinones and related compounds highlight their relevance in chemical research. For instance, novel synthesis routes have been developed for oxazolidinone analogues, which could serve as a foundation for synthesizing compounds with similar structures for various applications (Lerestif et al., 1997).
Antimicrobial and Cytotoxic Potential
Synthesis and evaluation of oxazolidinone analogues of chloroquinoline have shown inhibitory effects on the growth of certain cancer cell lines, indicating the potential use of similar compounds in antimicrobial and anticancer studies (Devi et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves the condensation of 2-chlorobenzylamine with 2-(cyclopentylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride and the acylation of the resulting amine with pentanoyl chloride." "Starting Materials": [ "2-chlorobenzylamine", "2-(cyclopentylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "sodium borohydride", "pentanoyl chloride", "diethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-(cyclopentylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in methanol and add hydrochloric acid to form the corresponding hydrochloride salt.", "Step 2: Add 2-chlorobenzylamine to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash with diethyl ether to obtain the crude product.", "Step 4: Dissolve the crude product in methanol and add sodium borohydride. Stir at room temperature for 2 hours.", "Step 5: Quench the reaction with hydrochloric acid and filter the resulting solid.", "Step 6: Dissolve the resulting amine in diethyl ether and add pentanoyl chloride. Stir at room temperature for 24 hours.", "Step 7: Wash the resulting solid with sodium hydroxide solution and filter.", "Step 8: Purify the resulting product by recrystallization from methanol to obtain N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide." ] } | |
Numéro CAS |
865655-64-7 |
Nom du produit |
N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide |
Formule moléculaire |
C27H31ClN4O4 |
Poids moléculaire |
511.02 |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C27H31ClN4O4/c28-22-13-5-1-9-19(22)17-29-24(33)15-7-8-16-31-26(35)21-12-4-6-14-23(21)32(27(31)36)18-25(34)30-20-10-2-3-11-20/h1,4-6,9,12-14,20H,2-3,7-8,10-11,15-18H2,(H,29,33)(H,30,34) |
Clé InChI |
YEPIUYIAWZFSRD-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(2-naphthylsulfonyl)amino]acetate](/img/structure/B2519529.png)


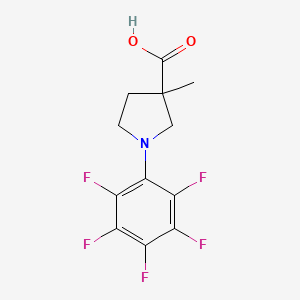
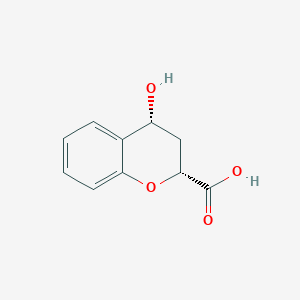
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)
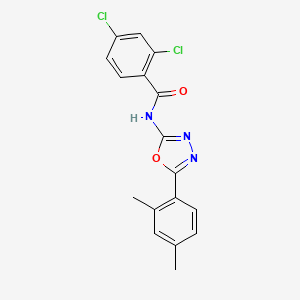
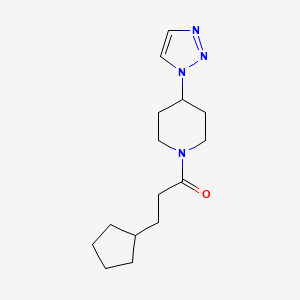
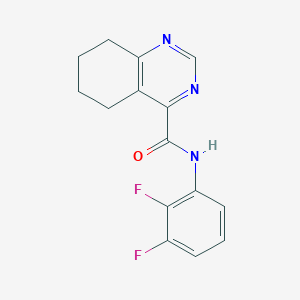
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2519545.png)
![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)
